REACTION_CXSMILES
|
Cl.[NH2:2][CH2:3][C:4]#[N:5].CCN(C(C)C)C(C)C.C(OC([O-])=O)(ON1C(=O)CC([C:24]([O:26][CH2:27][CH:28]2[C:40]3[C:35](=[CH:36][CH:37]=[CH:38][CH:39]=3)[C:34]3[C:29]2=[CH:30][CH:31]=[CH:32][CH:33]=3)=[O:25])C1=O)=O.O>CN(C=O)C>[C:24]([NH:5][CH2:4][C:3]#[N:2])([O:26][CH2:27][CH:28]1[C:29]2[C:34](=[CH:33][CH:32]=[CH:31][CH:30]=2)[C:35]2[C:40]1=[CH:39][CH:38]=[CH:37][CH:36]=2)=[O:25] |f:0.1|
|
Name
|
|
Quantity
|
92.53 mg
|
Type
|
reactant
|
Smiles
|
Cl.NCC#N
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.35 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
Fmoc-Succinimidyl dicarbonate
|
Quantity
|
350 mg
|
Type
|
reactant
|
Smiles
|
C(=O)(ON1C(C(CC1=O)C(=O)OCC1C2=CC=CC=C2C2=CC=CC=C12)=O)OC(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
EXTRACTION
|
Details
|
The product is extracted 3 times with ethylacetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OCC1C2=CC=CC=C2C2=CC=CC=C12)NCC#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |